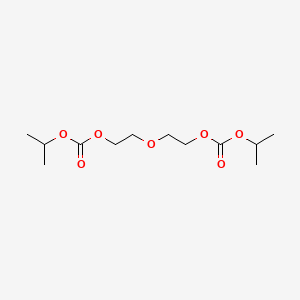
Propan-2-yl 2-(2-propan-2-yloxycarbonyloxyethoxy)ethyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propan-2-yl 2-(2-propan-2-yloxycarbonyloxyethoxy)ethyl carbonate: is an organic compound that belongs to the class of carbonates. This compound is characterized by the presence of carbonate ester functional groups, which are known for their applications in various fields, including pharmaceuticals, polymers, and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Propan-2-yl 2-(2-propan-2-yloxycarbonyloxyethoxy)ethyl carbonate typically involves the reaction of propan-2-ol with ethylene carbonate in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction. The process can be summarized as follows:
Reactants: Propan-2-ol and ethylene carbonate.
Catalyst: Acidic or basic catalysts such as sulfuric acid or sodium hydroxide.
Solvent: Dichloromethane or toluene.
Temperature: Moderate temperatures (50-70°C).
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of high-purity reactants and optimized reaction conditions ensures the production of high-quality compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions: Propan-2-yl 2-(2-propan-2-yloxycarbonyloxyethoxy)ethyl carbonate undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water and an acid or base catalyst to yield propan-2-ol and ethylene glycol.
Transesterification: This reaction involves the exchange of the carbonate ester group with another alcohol, leading to the formation of different carbonate esters.
Oxidation: The compound can undergo oxidation reactions to form carbonyl-containing products.
Common Reagents and Conditions:
Hydrolysis: Water, acid (e.g., hydrochloric acid), or base (e.g., sodium hydroxide).
Transesterification: Alcohols (e.g., methanol, ethanol), catalysts (e.g., sodium methoxide).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide).
Major Products:
Hydrolysis: Propan-2-ol and ethylene glycol.
Transesterification: Various carbonate esters depending on the alcohol used.
Oxidation: Carbonyl-containing compounds such as aldehydes and ketones.
Aplicaciones Científicas De Investigación
Chemistry: Propan-2-yl 2-(2-propan-2-yloxycarbonyloxyethoxy)ethyl carbonate is used as a reagent in organic synthesis, particularly in the preparation of other carbonate esters and polymers
Biology and Medicine: In biological and medical research, this compound is explored for its potential as a drug delivery agent. The carbonate ester groups can be hydrolyzed in vivo to release active pharmaceutical ingredients in a controlled manner, improving drug efficacy and reducing side effects.
Industry: The compound is used in the production of specialty polymers and coatings. Its ability to form stable carbonate linkages makes it valuable in the development of high-performance materials with enhanced durability and resistance to environmental factors.
Mecanismo De Acción
The mechanism of action of Propan-2-yl 2-(2-propan-2-yloxycarbonyloxyethoxy)ethyl carbonate involves the hydrolysis of its carbonate ester groups. In biological systems, this hydrolysis is catalyzed by enzymes such as esterases, leading to the release of propan-2-ol and ethylene glycol. These products can then participate in various metabolic pathways, contributing to the compound’s overall effects.
Comparación Con Compuestos Similares
Propan-2-yl (2-propan-2-yloxycarbonyloxyphenyl) carbonate: Similar structure but with a phenyl group instead of an ethoxy group.
Ethyl 2-(5-methyl-5-vinyltetrahydrofuran-2-yl)propan-2-yl carbonate: Contains a tetrahydrofuran ring, differing in its cyclic structure.
Propan-2-yl cyclopentanecarboxylate: Contains a cyclopentane ring, differing in its cyclic structure.
Uniqueness: Propan-2-yl 2-(2-propan-2-yloxycarbonyloxyethoxy)ethyl carbonate is unique due to its specific combination of carbonate ester groups and ethoxy linkages. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in drug delivery, polymer synthesis, and organic reactions.
Propiedades
Número CAS |
6946-50-5 |
|---|---|
Fórmula molecular |
C12H22O7 |
Peso molecular |
278.30 g/mol |
Nombre IUPAC |
propan-2-yl 2-(2-propan-2-yloxycarbonyloxyethoxy)ethyl carbonate |
InChI |
InChI=1S/C12H22O7/c1-9(2)18-11(13)16-7-5-15-6-8-17-12(14)19-10(3)4/h9-10H,5-8H2,1-4H3 |
Clave InChI |
QHWIDXRSHLWSEF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=O)OCCOCCOC(=O)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


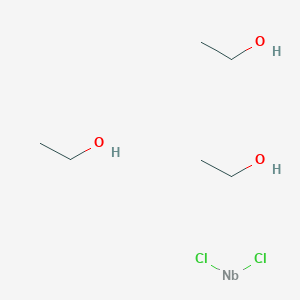

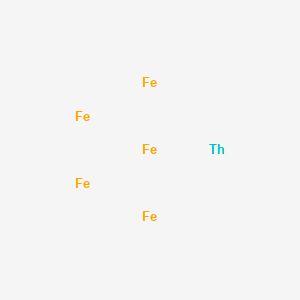

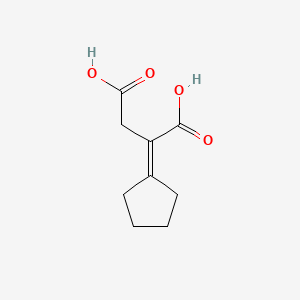
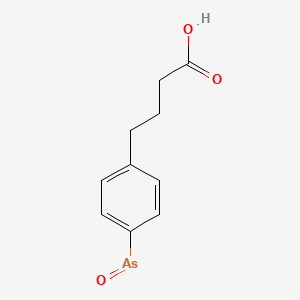
![[2-cyano-2-(2-hydroxyethoxy)ethyl] N-(3-chlorophenyl)carbamate](/img/structure/B14723798.png)
![3-[(2-Oxo-1,2-diphenylethyl)amino]benzoic acid](/img/structure/B14723808.png)
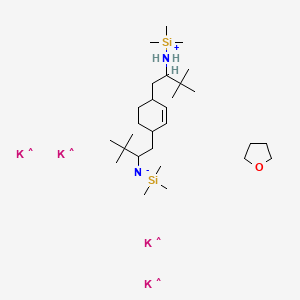
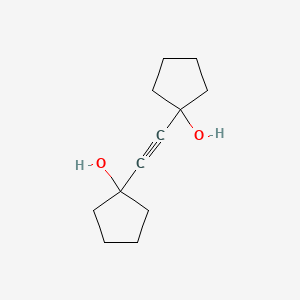

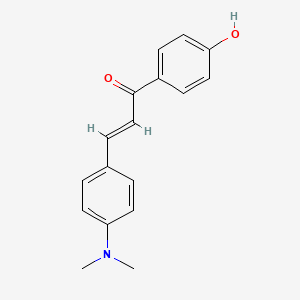
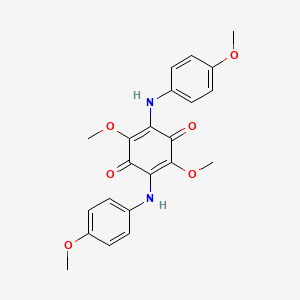
![N'-[1-(2-hydroxyphenyl)ethenyl]-2-phenylcyclopropane-1-carbohydrazide](/img/structure/B14723837.png)
